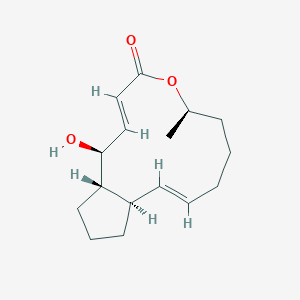
Brefeldin-C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brefeldin-C is a macrolide antibiotic produced by various fungal species, including Penicillium brefeldianum. It is structurally related to brefeldin-A and has been studied for its biological activities, including its potential as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brefeldin-C can be synthesized through an enantioselective radical hydroalkynylation process starting from 2-furanylcyclopentene. This method introduces the two cyclopentane stereocenters in a single step and involves a series of eight steps with six product purifications, resulting in an overall yield of 18% .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using fungal strains such as Penicillium brefeldianum. The fermentation conditions are optimized to maximize the yield of the compound, and high-performance liquid chromatography (HPLC) is used for rapid quantitation during the fermentation process .
Chemical Reactions Analysis
Types of Reactions
Brefeldin-C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include enantioselective hydroboration agents, radical initiators, and oxidizing agents. The reactions are typically carried out under anhydrous conditions and controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from the reactions involving this compound include various analogs with modified biological activities. These analogs are studied for their potential therapeutic applications, particularly in cancer treatment .
Scientific Research Applications
Brefeldin-C has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Brefeldin-C exerts its effects by targeting specific molecular pathways involved in protein trafficking. It inhibits the function of Sec7-type GTP-exchange factors, which are responsible for activating small GTPases like Arf1. This inhibition disrupts the formation of transport vesicles and affects the Golgi apparatus, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
Brefeldin-A: A closely related macrolide with similar biological activities but different structural features.
Cyanein: Another macrolide antibiotic with antifungal properties.
Uniqueness
This compound is unique due to its specific enantioselective synthesis route and its distinct biological activities. Its ability to disrupt protein trafficking and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1S,2S,3E,7R,11E,13R)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4+,11-10+/t12-,13+,14+,15+/m1/s1 |
InChI Key |
DDFOHHVPBOQQDW-FUDLCGMLSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C=C/[C@H]2CCC[C@@H]2[C@H](/C=C/C(=O)O1)O |
Canonical SMILES |
CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















